3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide
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Overview
Description
3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 4 positions, and a fluorophenyl group attached to the nitrogen atom of the acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide typically involves the reaction of 2,4-dimethylphenylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then subjected to acryloyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acrylamides with various functional groups.
Scientific Research Applications
3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethylphenyl)-N-(2-chlorophenyl)acrylamide
- 3-(2,4-dimethylphenyl)-N-(2-bromophenyl)acrylamide
- 3-(2,4-dimethylphenyl)-N-(2-iodophenyl)acrylamide
Uniqueness
3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-12-7-8-14(13(2)11-12)9-10-17(20)19-16-6-4-3-5-15(16)18/h3-11H,1-2H3,(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDNPQBMJWUXPG-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)NC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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